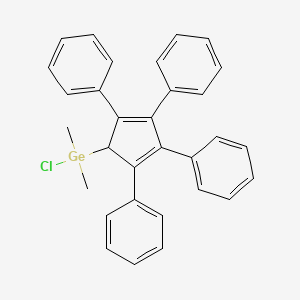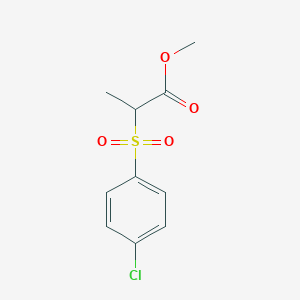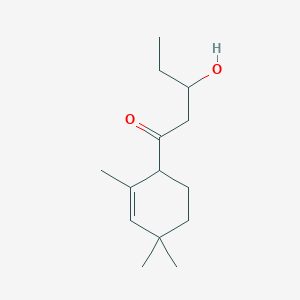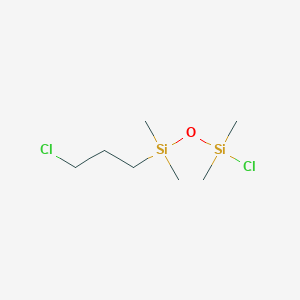
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H18Cl2OSi2. This compound is characterized by the presence of a disiloxane backbone with two chlorine atoms attached to the silicon atoms and a chloropropyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-dichloropropane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the chloropropyl group to other functional groups such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Alcohols and Carboxylic Acids: Formed during oxidation of the chloropropyl group.
Aplicaciones Científicas De Investigación
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The disiloxane backbone provides flexibility and stability, making it an ideal candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-hydroxypropane: Similar in structure but contains a hydroxyl group instead of a chloropropyl group.
1-Bromo-3-chloropropane: Contains a bromine atom instead of a second chlorine atom.
1-Chloro-3-iodopropane: Contains an iodine atom instead of a second chlorine atom.
Uniqueness
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which provides enhanced stability and flexibility compared to other similar compounds. This makes it particularly useful in applications where stability and flexibility are crucial, such as in the production of silicone-based materials and drug delivery systems.
Propiedades
Número CAS |
92176-40-4 |
|---|---|
Fórmula molecular |
C7H18Cl2OSi2 |
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
chloro-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H18Cl2OSi2/c1-11(2,7-5-6-8)10-12(3,4)9/h5-7H2,1-4H3 |
Clave InChI |
UKXZLPOXWRFSIE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCl)O[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
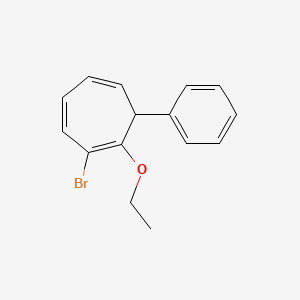
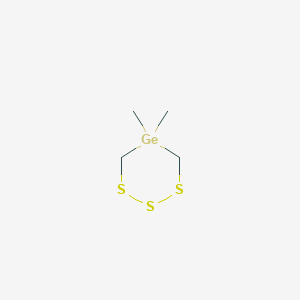

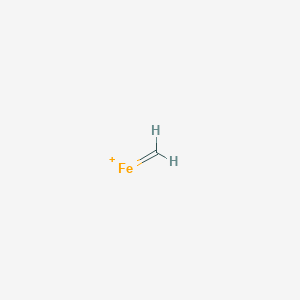
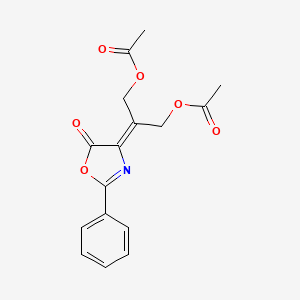
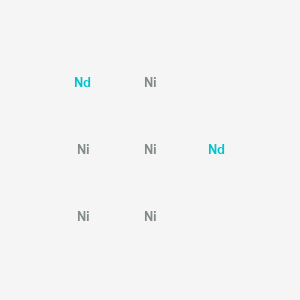
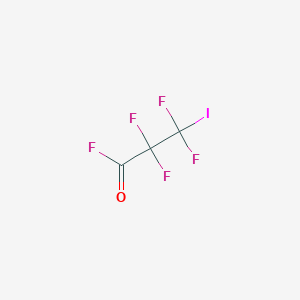
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

